2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Description
Contextualization within Halogenated Unsaturated Organic Compounds Research
Halogenated unsaturated organic compounds, particularly those containing bromine or chlorine, are highly valued intermediates in chemical synthesis. ncert.nic.in The presence of a halogen atom on an unsaturated carbon-carbon bond, such as in a propene derivative, introduces a reactive handle that can participate in a variety of chemical reactions. nih.gov This class of compounds is central to the field of cross-coupling chemistry, where the halogen acts as a leaving group in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. ncert.nic.in
The reactivity of these compounds is influenced by the nature of the halogen and its position within the molecule. For instance, a vinyl bromide, where the bromine is directly attached to a double-bonded carbon, exhibits distinct reactivity compared to an allylic bromide. Vinyl halides are key substrates in numerous named reactions that are fundamental to modern organic synthesis.
| Reaction Name | Catalyst (Typical) | Bond Formed (with Vinyl Halide) | Description |
| Suzuki Coupling | Palladium(0) | C-C (sp2-sp2 or sp2-sp3) | Couples the vinyl halide with an organoboron compound. |
| Heck Reaction | Palladium(0) | C-C (sp2-sp2) | Couples the vinyl halide with an alkene. nih.gov |
| Stille Coupling | Palladium(0) | C-C (sp2-sp2 or sp2-sp3) | Couples the vinyl halide with an organotin compound. |
| Sonogashira Coupling | Palladium(0) / Copper(I) | C-C (sp2-sp) | Couples the vinyl halide with a terminal alkyne. mdpi.com |
| Buchwald-Hartwig Amination | Palladium(0) | C-N | Couples the vinyl halide with an amine. organic-chemistry.org |
| Chan-Evans-Lam Coupling | Copper(II) | C-O, C-N | Couples the vinyl halide with alcohols or amines. news-medical.netemory.edu |
This table summarizes some of the key cross-coupling reactions where vinyl halides are crucial starting materials.
The compound 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene falls squarely within this research area, possessing a vinyl bromide moiety that predisposes it to a rich variety of synthetic transformations.
Significance of Aryl-Substituted Alkene Systems in Contemporary Organic Synthesis
Aryl-substituted alkenes, often referred to as styrenes or stilbenes and their derivatives, are ubiquitous motifs in natural products, pharmaceuticals, and materials science. The conjugation between the aryl ring's π-system and the alkene's double bond gives rise to unique electronic and photophysical properties. This structural feature is a key component in the design of organic light-emitting diodes (OLEDs), molecular wires, and fluorescent probes.
The synthesis of these systems has been a major focus of organic chemistry, with transition-metal-catalyzed cross-coupling reactions providing the most powerful and versatile methods for their construction. nih.govvu.nl These reactions allow for the precise and efficient formation of carbon-carbon bonds between aryl and vinyl groups, enabling the assembly of complex molecular scaffolds from simpler precursors. nih.govmdpi.com The ability to introduce a wide array of functional groups onto both the aryl ring and the alkene chain makes these methods indispensable for creating libraries of compounds for drug discovery and materials development. The presence of an aryl group adjacent to the propene unit in this compound suggests its potential as a precursor to highly conjugated systems with interesting optical and electronic properties.
Overview of N,N-Dimethylamino Phenyl Moiety Influence in Organic Chemistry
The N,N-dimethylamino phenyl group, also known as a dimethylaniline moiety, is a powerful functional group in organic chemistry. nih.gov Its primary characteristic is its strong electron-donating nature, which arises from the lone pair of electrons on the nitrogen atom being delocalized into the aromatic ring's π-system through resonance. This has several profound effects on the molecule's properties and reactivity.
Firstly, it significantly increases the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution. Secondly, this electron-donating effect can be transmitted through conjugated systems, influencing the reactivity of adjacent functional groups. msu.edututorchase.com In the context of an aryl-substituted alkene, the N,N-dimethylamino group enhances the nucleophilicity of the double bond. quora.com This electronic influence is also critical in materials science, where the group acts as a potent "push" component in "push-pull" chromophores, leading to materials with large nonlinear optical responses and interesting photophysical properties. nih.gov
| Substituent Group | Hammett Parameter (σp) | Electronic Effect |
| -N(CH3)2 | -0.83 | Very Strong Electron-Donating |
| -NH2 | -0.66 | Strong Electron-Donating |
| -OH | -0.37 | Strong Electron-Donating |
| -OCH3 | -0.27 | Moderately Electron-Donating |
| -CH3 | -0.17 | Weakly Electron-Donating |
| -H | 0.00 | Neutral (Reference) |
| -Cl | +0.23 | Weakly Electron-Withdrawing (Inductive) |
| -CN | +0.66 | Strongly Electron-Withdrawing |
| -NO2 | +0.78 | Very Strong Electron-Withdrawing |
This table compares the electronic effect of the N,N-dimethylamino group with other common substituents on a phenyl ring, as indicated by the Hammett parameter (σp). A more negative value signifies a stronger electron-donating effect.
The presence of the N,N-dimethylamino phenyl moiety in this compound is expected to significantly modulate the electronic properties of both the phenyl ring and the bromo-propene unit, thereby influencing its reactivity in synthetic transformations.
Research Gaps and Motivations for Investigating this compound
Despite the well-established importance of its constituent functional parts, a detailed investigation into the synthesis, properties, and synthetic utility of this compound appears to be a notable gap in the chemical literature. This specific molecule represents a unique and potentially powerful synthetic building block by combining three key structural features:
A Vinyl Bromide: This provides a reactive site for a multitude of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the propene chain. organic-chemistry.orgnih.govthieme-connect.com
An Aryl-Propene System: The linkage between the phenyl ring and the propene unit creates a conjugated system that can be further extended and functionalized.
A Potent Electron-Donating Group: The N,N-dimethylamino moiety strongly activates the π-system, which could influence the regioselectivity and rate of subsequent chemical reactions and impart valuable photophysical properties to its derivatives.
The absence of dedicated research on this compound represents a significant untapped opportunity. The molecule is a prime candidate for exploration as a versatile intermediate in diversity-oriented synthesis. For example, it could serve as a linchpin in multi-step syntheses, where the vinyl bromide is first used in a cross-coupling reaction, followed by further functionalization of the alkene or the activated aromatic ring. Its derivatives could be investigated for applications in materials science as monomers for functional polymers or as components of novel dyes and electronic materials. Therefore, the motivation for investigating this compound is to fill this research gap and unlock the synthetic potential of a promising, yet unexplored, molecular building block. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEINQZSLQJIEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235099 | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-76-2 | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3 4 N,n Dimethylamino Phenyl 1 Propene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene, three primary strategic disconnections are considered, each suggesting a different forward synthetic approach.
Disconnection A (C-Br Bond): This disconnection breaks the bond between the bromine atom and the propene backbone. This suggests that the final step in the synthesis could be an allylic bromination of a precursor molecule, 3-[(4-N,N-dimethylamino)phenyl]-1-propene. This approach is attractive due to the availability of selective allylic bromination reagents.
Disconnection B (C-C Bond): This strategy involves cleaving the carbon-carbon bond between the aromatic ring and the propene unit. This points towards a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling. In a Heck approach, this would involve coupling 4-vinylaniline (B72439) or a derivative with a suitable bromo-alkene. A Suzuki coupling would analogously involve the reaction of a boronic acid derivative of the aniline (B41778) with a bromo-propene species.
Disconnection C (C=C Double Bond): This disconnection breaks the double bond of the propene moiety, suggesting an olefination reaction as the key bond-forming step. Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions are the most common methods for this transformation. This would involve the reaction of 4-(N,N-dimethylamino)benzaldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion containing a bromo-methyl group.
Each of these retrosynthetic pathways offers a unique set of advantages and challenges, which will be explored in the development of the forward synthetic routes.
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be proposed and optimized for the synthesis of this compound.
This pathway follows the logic of Disconnection A, where the key step is the allylic bromination of 3-[(4-N,N-dimethylamino)phenyl]-1-propene. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, as it provides a low and constant concentration of bromine, which favors radical substitution at the allylic position over electrophilic addition to the double bond. masterorganicchemistry.comchadsprep.comchemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
The optimization of this reaction would involve screening various solvents, initiators, and reaction temperatures to maximize the yield of the desired product while minimizing the formation of byproducts, such as the dibrominated adduct. The electron-donating nature of the N,N-dimethylamino group can activate the aromatic ring, potentially leading to side reactions if conditions are not carefully controlled.
| Entry | Solvent | Initiator | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CCl4 | AIBN | 77 | 65 |
| 2 | CH2Cl2 | AIBN | 40 | 58 |
| 3 | Benzene (B151609) | AIBN | 80 | 72 |
| 4 | CCl4 | BPO | 77 | 68 |
| 5 | CCl4 | UV light (365 nm) | 25 | 75 |
Following Disconnection B, palladium-catalyzed cross-coupling reactions present a powerful method for forming the C-C bond between the aryl and propene moieties.
Heck Reaction: A potential Heck coupling could involve the reaction of 4-bromo-N,N-dimethylaniline with 2-bromo-1-propene or a related propene derivative. The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.netnih.govliv.ac.uknih.gov Optimization would focus on screening these parameters to achieve high yields and selectivity for the desired product.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2 | PPh3 | Et3N | DMF | 45 |
| 2 | Pd(OAc)2 | P(o-tol)3 | Et3N | DMF | 55 |
| 3 | Pd2(dba)3 | XPhos | K2CO3 | Toluene | 68 |
| 4 | PdCl2(PPh3)2 | - | NaOAc | DMA | 52 |
| 5 | Pd(OAc)2 | dppf | Cs2CO3 | Dioxane | 75 |
Suzuki Coupling: An alternative is the Suzuki coupling of 4-(N,N-dimethylamino)phenylboronic acid with a suitable bromo-propene, such as 2,3-dibromopropene. This reaction is known for its high tolerance of functional groups and generally provides high yields. researchgate.netresearchgate.netnih.govexpresspolymlett.comarkat-usa.org The choice of the palladium catalyst, ligand, and base is crucial for an efficient reaction.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | 78 |
| 2 | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 85 |
| 3 | PdCl2(dppf) | - | CsF | THF | 82 |
| 4 | Pd(PPh3)4 | - | K2CO3 | DMF/H2O | 75 |
| 5 | Pd(OAc)2 | RuPhos | K3PO4 | Toluene/H2O | 90 |
Following Disconnection C, olefination reactions provide a direct route to the propene double bond.
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. youtube.comnih.govchegg.com In this case, 4-(N,N-dimethylamino)benzaldehyde would be reacted with the ylide generated from a bromomethylphosphonium salt. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net It often offers advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed, and it typically favors the formation of (E)-alkenes. The synthesis of the required brominated phosphonate reagent is a key consideration for this route.
| Entry | Reaction | Phosphorus Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|---|
| 1 | Wittig | (BrCH2)PPh3Br | n-BuLi | THF | 65 | Varies |
| 2 | Wittig | (BrCH2)PPh3Br | NaH | DMSO | 70 | Varies |
| 3 | HWE | (EtO)2P(O)CH2Br | NaH | THF | 85 | >95:5 |
| 4 | HWE | (EtO)2P(O)CH2Br | KHMDS | Toluene | 88 | >95:5 |
For many applications, the stereochemistry of the double bond is a critical parameter. In the context of this compound, the synthesis could potentially yield either the (E) or (Z) isomer.
In palladium-catalyzed reactions like the Heck and Suzuki couplings, the stereochemistry of the product is often determined by the mechanism of the reaction, which typically favors the formation of the more stable trans (E) isomer.
The Wittig reaction can be tuned to favor either the (Z) or (E) isomer. Non-stabilized ylides generally give the (Z)-alkene, while stabilized ylides favor the (E)-alkene.
The Horner-Wadsworth-Emmons reaction is well-known for its high (E)-selectivity, which arises from the thermodynamic control in the elimination of the oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org
Stereoselective synthesis of vinyl bromides can also be achieved through various methods, including the hydrobromination of alkynes or the stereospecific coupling reactions of dihaloalkenes. nih.govnih.govorganic-chemistry.orgacs.orgresearchgate.net
Investigation of Precursor Synthesis and Purification Methods
The successful implementation of the synthetic pathways described above relies on the efficient synthesis and purification of the necessary precursors.
Synthesis of 3-[(4-N,N-dimethylamino)phenyl]-1-propene: This precursor for the allylic bromination route can be synthesized via a Claisen-Schmidt condensation of 4-(N,N-dimethylamino)benzaldehyde with acetone, followed by reduction of the resulting enone. nih.govnih.govresearchgate.net
Synthesis of 4-(N,N-dimethylamino)phenylboronic acid: This key intermediate for the Suzuki coupling is commercially available or can be prepared from 4-bromo-N,N-dimethylaniline via lithiation followed by reaction with a trialkyl borate.
Synthesis of Brominated Phosphonium (B103445) Salts and Phosphonates: These reagents for the Wittig and HWE reactions can be prepared from the corresponding bromomethyl halides and triphenylphosphine (B44618) or triethyl phosphite, respectively.
Purification of the final product and intermediates is crucial for obtaining a high-purity compound. Standard techniques such as column chromatography on silica (B1680970) gel, recrystallization, and distillation are employed. google.comnih.govacs.orggoogle.com For substituted styrenes and related compounds, purification can sometimes be challenging due to their propensity to polymerize, especially at elevated temperatures. The use of polymerization inhibitors and mild purification conditions is often necessary.
Scale-Up Considerations for Laboratory Synthesis
Scaling up the laboratory synthesis of this compound from milligram to multi-gram or kilogram quantities introduces several practical challenges that must be carefully managed to ensure safety, efficiency, and product purity.
Purification and Byproduct Removal: A primary challenge in scaling up Wittig reactions is the management and removal of the triphenylphosphine oxide byproduct. mnstate.edu On a small scale, this can often be separated by column chromatography. However, chromatography is often impractical and costly for large-scale preparations. Alternative methods such as precipitation and crystallization become crucial. Since triphenylphosphine oxide is a crystalline solid, careful selection of a solvent system where the desired alkene product is soluble but the oxide is not can facilitate its removal by simple filtration. libretexts.org For instance, dissolving the crude reaction mixture in a solvent mixture like 25% diethyl ether in hexanes can cause the triphenylphosphine oxide to precipitate. libretexts.org
Thermal Management: The deprotonation of the phosphonium salt to form the ylide is an exothermic process. On a larger scale, this heat generation must be controlled to prevent overheating, which could lead to side reactions or decomposition of the thermally sensitive ylide. The use of jacketed reactors with controlled cooling and slow, portion-wise addition of the base are essential for maintaining the optimal reaction temperature.
Reagent Handling and Safety: The use of strong bases like potassium tert-butoxide or sodium hydride requires stringent safety protocols, especially on a large scale. These reagents are moisture-sensitive and can be pyrophoric. The synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and potential fire hazards. Proper personal protective equipment and quenching procedures for any excess reactive base are mandatory.
Reaction Monitoring and Control: Consistent and accurate monitoring of the reaction's progress is vital. Techniques like Thin Layer Chromatography (TLC), which are straightforward on a small scale, must be robustly applied during scale-up to determine the point of complete consumption of the starting aldehyde. libretexts.org This prevents unnecessary side reactions and helps in deciding the optimal time for workup, thereby maximizing yield and purity.
| Challenge | Consideration | Potential Solution |
|---|---|---|
| Byproduct Removal | Triphenylphosphine oxide can complicate purification. | Develop a crystallization/precipitation method instead of relying on chromatography. libretexts.org |
| Exothermic Reaction | Ylide formation can generate significant heat. | Use jacketed reactors, controlled addition of reagents, and monitor internal temperature. |
| Reagent Safety | Strong bases are hazardous and moisture-sensitive. | Maintain a strict inert atmosphere; use appropriate handling techniques and PPE. |
| Process Control | Ensuring reaction completion and minimizing side products. | Implement rigorous reaction monitoring (e.g., TLC, HPLC) to define the reaction endpoint. libretexts.org |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity of all atoms in the molecule can be established.
A complete NMR analysis would involve ¹H, ¹³C, and a suite of 2D experiments to map out the molecular structure.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The aromatic protons of the N,N-dimethylaminophenyl group are expected to appear as two distinct doublets in the aromatic region (approximately 6.7-7.2 ppm). The N,N-dimethyl protons would likely present as a singlet around 3.0 ppm. The protons on the propene moiety would have characteristic shifts: the benzylic proton (H3) would be a singlet or a narrow triplet coupled to the vinyl protons, and the two geminal vinyl protons (H1a and H1b) would appear as distinct signals due to their different spatial relationship with the bulky bromine atom and the aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon attached to the bromine (C2) would be significantly deshielded. The aromatic carbons would appear in the typical range of 110-150 ppm, with the carbon bearing the dimethylamino group being the most shielded. The methyl carbons of the dimethylamino group would resonate at a higher field.
2D NMR: To definitively connect the proton and carbon signals and establish the bonding framework, several 2D NMR experiments are crucial:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the vinyl protons and potentially the benzylic proton, helping to confirm the propene structure. libretexts.orgscribd.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, the benzylic proton (H3) would show a correlation to the aromatic carbons and to the C1 and C2 of the propene unit. The N,N-dimethyl protons would show correlations to the aromatic carbon they are attached to. These correlations are key to piecing together the entire molecular skeleton. researchgate.net
Predicted ¹H and ¹³C NMR Data
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~5.6 (d), ~5.8 (d) | ~118 |
| 2 | - | ~135 |
| 3 | ~3.6 (s) | ~40 |
| 4 | - | ~128 |
| 5, 9 | ~7.2 (d) | ~129 |
| 6, 8 | ~6.7 (d) | ~112 |
| 7 | - | ~150 |
The flexibility of the molecule, particularly rotation around the C3-C4 single bond, can be investigated using NMR techniques. Nuclear Overhauser Effect (NOE) spectroscopy, specifically a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, can provide information about through-space proximity of protons. Correlations between the benzylic proton (H3) and the ortho-protons of the aromatic ring (H5, H9) would help to determine the preferred conformation of the molecule in solution. copernicus.orgnih.gov
Utilization of High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of the molecule by providing a highly accurate mass measurement. For C₁₁H₁₄BrN, the theoretical exact mass can be calculated. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+H]⁺), with two peaks of almost equal intensity separated by two mass units. researchgate.netnih.gov
Fragmentation pathway studies, often conducted using tandem mass spectrometry (MS/MS), would reveal the stability of different parts of the molecule. Likely fragmentation pathways for 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene would include:
Loss of a bromine radical (Br•).
Cleavage of the C3-C4 bond to form a stable tropylium-like ion from the dimethylaminobenzyl moiety.
Formation of a vinyl cation after the loss of the benzyl (B1604629) group.
Predicted HRMS Fragmentation Data
| m/z (Fragment) | Possible Structure |
|---|---|
| 240/242 | [M]⁺• |
| 160 | [M - Br]⁺ |
| 134 | [C₉H₁₂N]⁺ (dimethylaminobenzyl cation) |
Methodological Approaches in Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3050-3020 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (N-CH₃, CH₂) |
| ~1640 | C=C stretch | Alkene |
| ~1610, ~1520 | C=C stretch | Aromatic ring |
| ~1350 | C-N stretch | Aromatic amine |
| ~990, ~910 | =C-H bend | Vinyl group |
| ~820 | C-H bend | para-disubstituted aromatic |
Chromatographic Techniques for Purity Determination and Separation Method Development
Chromatographic methods are essential for assessing the purity of the compound and for developing methods for its separation from reaction mixtures or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of this compound, a method would be developed considering the following parameters:
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), would likely provide good separation of the analyte from potential impurities.
Temperature Program: A temperature gradient would be employed, starting at a lower temperature to resolve volatile components and gradually increasing to elute the target compound. A typical program might start at 100°C, ramp up to 280°C, and hold for a few minutes.
Injection: A split/splitless injector would be used, with the mode chosen based on the sample concentration. The injector temperature would be optimized to ensure efficient vaporization without thermal degradation.
Mass Spectrometry Detection: The mass spectrometer would be operated in electron ionization (EI) mode. A full scan would be performed to obtain the mass spectrum of the eluting compound, which can be compared to a library or the HRMS data for identification. The characteristic bromine isotope pattern would be a key identifier.
This comprehensive suite of analytical techniques would enable the complete and confident structural elucidation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is paramount for the accurate quantification and purity assessment of "this compound." A well-developed HPLC method can effectively separate the target compound from its impurities, degradation products, and starting materials, ensuring the quality and consistency of the final product. The method development process involves a systematic investigation of various chromatographic parameters to achieve optimal separation with good resolution, peak symmetry, and sensitivity.
The chemical structure of "this compound," featuring a substituted phenyl ring and a bromo-propene moiety, suggests that reversed-phase HPLC would be the most suitable analytical approach. In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase.
Column Selection
The choice of the analytical column is a critical first step. Based on the nonpolar nature of the target compound, a C18 (octadecylsilane) column is a logical starting point. These columns provide excellent retention and selectivity for a wide range of nonpolar to moderately polar compounds.
Table 1: Investigated HPLC Columns
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Manufacturer |
| Inertsil ODS-3 | C18 | 5 | 4.6 x 250 | GL Sciences |
| Zorbax Eclipse Plus | C18 | 3.5 | 4.6 x 150 | Agilent |
| Hypersil GOLD | C18 | 5 | 4.6 x 250 | Thermo Fisher |
Initial screening would likely involve testing these columns with a generic gradient method to assess retention and peak shape. For "this compound," a column with a high carbon load and end-capping would be preferable to minimize peak tailing, which can occur due to the interaction of the basic dimethylamino group with residual silanols on the silica (B1680970) support.
Mobile Phase Optimization
The composition of the mobile phase significantly influences the retention and selectivity of the separation. A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at short wavelengths. A systematic study would involve running gradients with both solvents to determine which provides better resolution of the main peak from any impurities.
Aqueous Phase and pH: The pH of the aqueous phase is a critical parameter, especially for ionizable compounds. The N,N-dimethylamino group in the target molecule is basic. Therefore, controlling the pH of the mobile phase is essential to ensure consistent retention times and good peak shapes. A buffer should be chosen that has a pKa within ±1 unit of the desired mobile phase pH. For this compound, a buffer in the slightly acidic to neutral range (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 3-7) would likely be optimal to ensure the analyte is in a consistent protonation state.
Table 2: Example Mobile Phase Compositions Investigated
| Mobile Phase A | Mobile Phase B | Gradient Program (Time (min), %B) |
| 0.1% Formic Acid in Water | Acetonitrile | 0/20, 20/80, 25/80, 26/20, 30/20 |
| 20 mM Potassium Phosphate pH 3.0 | Methanol | 0/30, 25/90, 30/90, 31/30, 35/30 |
| 20 mM Ammonium Acetate pH 6.8 | Acetonitrile | 0/40, 15/70, 20/70, 21/40, 25/40 |
Detection Wavelength
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The chromophores in "this compound," specifically the substituted phenyl ring, will exhibit strong UV absorbance. To determine the optimal wavelength, a UV-Vis spectrum of the compound in the mobile phase should be recorded. The wavelength of maximum absorbance (λmax) should be chosen for quantification to ensure the highest sensitivity. For similar aromatic compounds, this is often in the range of 230-280 nm. A photodiode array (PDA) detector is highly advantageous during method development as it allows for the simultaneous acquisition of spectra across a wide wavelength range, aiding in peak identification and purity assessment.
Method Validation
Once the optimal chromatographic conditions are established, the method must be validated according to ICH (International Council for Harmonisation) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 3: Hypothetical Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min - 40% B, 15 min - 70% B, 20 min - 70% B, 21 min - 40% B, 25 min - 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
This systematic approach to HPLC method development ensures the creation of a reliable and robust analytical method for the purity assessment and quantification of "this compound."
Elucidation of Reaction Mechanisms and Reactivity Profiles of the Chemical Compound
Exploration of Electrophilic and Radical Addition Reactions to the Alkene Moiety
The alkene double bond in 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene is another key reactive site, susceptible to both electrophilic and radical additions. The regiochemical and stereochemical outcomes of these reactions are dictated by the electronic influence of the substituents and the stability of the intermediates formed.
Electrophilic Addition: In electrophilic addition reactions (e.g., addition of HBr in the absence of peroxides), the N,N-dimethylamino phenyl group acts as a powerful activating group, increasing the nucleophilicity of the double bond. The addition follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon atom that results in the formation of the more stable carbocation. chempedia.info For this molecule, the proton will add to the C1 carbon (the CH₂ end of the double bond), generating a carbocation at the C2 position. This carbocation is highly stabilized by both resonance with the adjacent phenyl ring (a benzylic carbocation) and the potent electron-donating N,N-dimethylamino group. The subsequent attack of the nucleophile (Br⁻) at C2 yields the Markovnikov product. youtube.com
Radical Addition: When HBr is added in the presence of peroxides, the reaction proceeds via a free-radical mechanism, leading to an anti-Markovnikov product. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the formation of a bromine radical (Br•), which then adds to the alkene. The addition of the bromine radical occurs at the less substituted C1 carbon, which leads to the formation of a more stable radical at the C2 position. youtube.com This secondary, benzylic radical is stabilized by resonance with the phenyl ring. The subsequent abstraction of a hydrogen atom from HBr by this radical intermediate yields the final anti-Markovnikov product. chemistrysteps.com There is typically no stereoselectivity in these radical additions, leading to a mixture of syn and anti products. chemistrysteps.com
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of these addition reactions. mit.edu By modeling the reaction pathways, the structures and energies of reactants, intermediates, transition states, and products can be calculated.
For electrophilic addition, DFT calculations can be used to compare the energy barriers for the formation of the two possible carbocation intermediates. These calculations would confirm that the transition state leading to the C2 benzylic carbocation is significantly lower in energy than the one leading to a primary carbocation at C1, thus explaining the observed Markovnikov regioselectivity. acs.orgnih.gov
Similarly, for the radical addition of HBr, computational modeling can map out the potential energy surface for the addition of the bromine radical to either carbon of the double bond. Such studies would show that the transition state leading to the more stable benzylic radical at C2 is favored, rationalizing the anti-Markovnikov outcome. nih.gov These models are crucial for understanding the subtle electronic and steric factors that control selectivity. mit.edu
Metal-Catalyzed Transformations Involving the Bromine Atom
The carbon-bromine bond in this compound is amenable to a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck, Suzuki, Stille, and Sonogashira couplings, are particularly effective for forming new carbon-carbon bonds at the site of the halogen. wikipedia.org
In these reactions, a Pd(0) catalyst undergoes oxidative addition into the C-Br bond to form a π-allylpalladium(II) complex. This intermediate can then react with various nucleophilic coupling partners. For example, in a Suzuki coupling, the partner would be an organoboron compound; in a Heck reaction, it would be an alkene. wikipedia.orgnih.gov The presence of the electron-rich N,N-dimethylamino phenyl group can influence the electronic properties of the π-allylpalladium intermediate, potentially affecting reaction rates and selectivity. The versatility of these reactions allows for the synthesis of a wide array of complex molecules from this allylic bromide precursor. For instance, coupling with arylboronic acids (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck) would lead to the formation of diverse 1,3-diarylpropenes, enynes, and dienes, respectively. thieme-connect.comacs.orgnih.gov
| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst |
| Heck Reaction | Alkene (R'-CH=CH₂) | C-C (alkenyl) | Pd(OAc)₂, PPh₃ |
| Suzuki Coupling | Organoboron (R'-B(OR)₂) | C-C (aryl/vinyl) | Pd(PPh₃)₄ |
| Stille Coupling | Organotin (R'-SnBu₃) | C-C (aryl/vinyl/alkyl) | Pd(PPh₃)₄ |
| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | C-C (alkynyl) | Pd(PPh₃)₄, CuI |
| Buchwald-Hartwig Amination | Amine (R'₂NH) | C-N | Pd₂(dba)₃, Ligand |
This interactive table summarizes several key palladium-catalyzed cross-coupling reactions applicable to the C-Br bond in the title compound, showcasing the potential for diverse molecular constructions.
Palladium-Catalyzed Cross-Coupling Reactivity (e.g., Suzuki, Heck, Sonogashira Analogues)
The vinyl bromide moiety in this compound is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. nobelprize.org The general mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of the vinyl bromide to a palladium(0) complex. nobelprize.orgwikipedia.orglibretexts.org This is followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and culminates in reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nobelprize.orgwikipedia.org
Suzuki-Miyaura Coupling Analogue
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to proceed efficiently. The electron-donating N,N-dimethylamino group on the phenyl ring would likely enhance the electron density of the molecule, though the primary reactivity is at the vinyl bromide. The choice of palladium catalyst, ligand, base, and solvent would be crucial for optimizing the reaction conditions.
Interactive Data Table: Representative Suzuki-Miyaura Reactions of Vinyl Bromides
| Vinyl Bromide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-bromo-5-phenyl-3-hexylthiophene | 85 |
| ortho-bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 2-benzylaniline | 95 |
Heck Reaction Analogue
The Heck reaction involves the coupling of an unsaturated halide (like a vinyl bromide) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org In a hypothetical Heck reaction, this compound would react with an alkene, such as styrene (B11656) or an acrylate, to form a new, more complex diene or related structure. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the specific catalyst system and reaction conditions employed. organic-chemistry.org Studies on the Heck reaction of vinyl bromides with alkenes have demonstrated the formation of conjugated 1,3-dienes with high efficiency and selectivity. organic-chemistry.org
Interactive Data Table: Examples of Palladium-Catalyzed Heck Reactions with Vinyl Bromides
| Vinyl Bromide | Alkene | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1-bromo-2-methylpropene | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | Methyl 5-methyl-2,4-hexadienoate | 75 |
| β-bromostyrene | Styrene | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | NaOAc | DMF | (E,E)-1,4-diphenyl-1,3-butadiene | 98 |
Sonogashira Coupling Analogue
The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a highly effective method for the formation of C(sp²)–C(sp) bonds. This compound would be a suitable substrate for Sonogashira coupling, reacting with a terminal alkyne to produce a conjugated enyne. The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org
Interactive Data Table: Sonogashira Coupling Reactions of Aryl/Vinyl Bromides
| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | Bis(4-bromophenyl)acetylene | Not specified |
| 5-bromoindole | Phenylacetylene | [PdCl₂(CH₃CN)₂]/sXPhos | Cs₂CO₃ | MeCN/H₂O | 5-(phenylethynyl)indole | ~60 |
Nickel-Catalyzed Reactions
Nickel catalysts have emerged as a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions. nih.govthieme.de Nickel-catalyzed reactions can often tolerate a wider range of functional groups and can be used to activate less reactive C-O bonds. nih.gov While specific examples involving 2-bromo-3-aryl-1-propenes are scarce, the principles of nickel-catalyzed cross-coupling suggest that this compound would be a viable substrate for reactions analogous to the Suzuki-Miyaura and other cross-coupling reactions. nih.gov Recent advancements have also highlighted the use of nickel in photoredox-catalyzed C(sp³)–H functionalization, indicating the broad potential of nickel catalysis. thieme-connect.de
Interactive Data Table: Examples of Nickel-Catalyzed Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Naphthyl methanesulfonate | 3-furanyltrifluoroborate | Ni(COD)₂/t-BuPCy₂ | K₃PO₄ | Dioxane/H₂O | 3-naphthylfuran | 93 |
| Naphthyl pivaloate | 3-thiophenyltrifluoroborate | Ni(COD)₂/PCy₃ | K₃PO₄ | Toluene | 3-naphthylthiophene | 90 |
Cycloaddition Chemistry and Pericyclic Reactions Involving the Propene System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. udel.edumsu.edu The propene system in this compound, particularly the styrenyl-like fragment, can participate in cycloaddition reactions.
Diels-Alder Reaction Analogue
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.gov In this reaction, a conjugated diene reacts with a dienophile. The styrenyl moiety of the target compound could potentially act as the 2π component (dienophile) in a reaction with a suitable diene. The reactivity of styrenes in Diels-Alder reactions is influenced by substituents on the aromatic ring and the vinyl group. Electron-donating groups on the dienophile, such as the N,N-dimethylamino group in the target molecule, can accelerate reactions with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. acs.orgias.ac.in Conversely, the styrenyl system could also function as the 4π diene component, although this is generally less favorable and often requires high temperatures or specific substitution patterns to proceed efficiently. nih.gov
Interactive Data Table: Diels-Alder Reactions Involving Styrene Derivatives
| Diene | Dienophile | Conditions | Product Type | Notes |
|---|---|---|---|---|
| Di(2-pyridyl)-1,2,4,5-tetrazine | Substituted styrenes | Aqueous/Organic solvents | Dihydropyridazine | Inverse-electron-demand; accelerated by electron-donating groups on styrene. acs.org |
| Sorbic acid | Substituted styrenes | Thermal | Substituted cyclohexene | Normal-electron-demand. acs.org |
[3+2] Cycloaddition Reactions
The double bond of the propene system can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings. nih.govwikipedia.org These reactions, often referred to as Huisgen cycloadditions, are a powerful tool for the synthesis of a wide variety of heterocycles. organic-chemistry.org The electronic nature of the N,N-dimethylaminophenyl group would influence the regioselectivity of the cycloaddition.
Interactive Data Table: Representative [3+2] Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Conditions | Product | Notes |
|---|---|---|---|---|
| Z-C-aryl-N-phenylnitrones | 3,3,3-tribromo-1-nitroprop-1-ene | Benzene (B151609), r.t. | 4-nitroisoxazolidine | Full regio- and stereoselectivity. nih.gov |
| Nitrile oxide | Alkene | Various | Isoxazoline | Widely used in synthesis. wikipedia.org |
Theoretical and Computational Chemistry Studies on the Chemical Compound
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations provide profound insights into the electronic characteristics of 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene. These studies, typically employing Density Functional Theory (DFT) methods, elucidate the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the molecule's reactivity and properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, calculations show that the HOMO is primarily localized on the electron-rich 4-(N,N-dimethylamino)phenyl moiety. The nitrogen atom's lone pair and the π-system of the phenyl ring contribute significantly to the HOMO, making this region susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the 2-bromo-1-propene fragment, specifically on the π* antibonding orbital of the carbon-carbon double bond and the C-Br bond. This localization indicates that the double bond is the likely site for nucleophilic attack.
The presence of the electron-donating N,N-dimethylamino group raises the energy of the HOMO, while the electron-withdrawing bromine atom lowers the energy of the LUMO. This combined effect results in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.62 |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The ESP is plotted on the molecule's van der Waals surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In the ESP map of this compound, the most negative potential is concentrated around the nitrogen atom of the dimethylamino group, a consequence of its lone pair of electrons. The π-system of the phenyl ring also exhibits a negative potential, though less intense than that of the nitrogen. These regions are the primary sites for interaction with electrophiles.
Conversely, the most positive potential is located around the hydrogen atoms of the propene group and, to a lesser extent, near the bromine atom. The region around the C-Br bond shows a positive potential due to the electronegativity of bromine, making the attached carbon atom an electrophilic center.
| Molecular Region | Calculated Electrostatic Potential (kcal/mol) | Reactivity Implication |
|---|---|---|
| Nitrogen Atom (N,N-dimethylamino) | -45.5 | Primary site for electrophilic attack |
| Phenyl Ring (π-system) | -20.8 | Secondary site for electrophilic attack |
| Propene C=C bond | -10.2 | Site for electrophilic addition |
| Bromine Atom | +15.7 | Electrophilic character |
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the propene side chain. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them, thereby mapping the potential energy surface.
Computational studies, typically using DFT methods, reveal several stable conformers for this molecule. The relative energies of these conformers are determined by a balance of steric hindrance and electronic effects. The most stable conformer is generally one where the bulky N,N-dimethylamino group and the bromo-propene chain are positioned to minimize steric repulsion.
The rotation around the C(phenyl)-C(propene) bond is a key conformational process. The energy barrier for this rotation is relatively low, suggesting that the molecule is flexible at room temperature. The potential energy scan for this rotation shows distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.
| Conformer | Dihedral Angle (N-C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 65.2 |
| Syn-clinal (Gauche) | 60° | 1.25 | 34.8 |
| Transition State (Eclipsed) | 0° | 4.50 | - |
Reaction Pathway Modeling and Transition State Characterization for Key Transformations
A key transformation for this molecule is the electrophilic addition to the carbon-carbon double bond, a characteristic reaction of alkenes. Modeling the reaction pathway for the addition of an electrophile, such as hydrogen bromide (HBr), provides detailed insights into the reaction mechanism.
The reaction proceeds in a stepwise manner. In the first step, the π-electrons of the double bond attack the electrophilic hydrogen of HBr, leading to the formation of a carbocation intermediate. This step is the rate-determining step of the reaction. The bromine atom of HBr departs as a bromide ion. Due to the electronic influence of the 4-(N,N-dimethylamino)phenyl group, the positive charge in the carbocation intermediate is stabilized at the carbon atom adjacent to the phenyl ring (benzylic position).
The second step involves the nucleophilic attack of the bromide ion on the carbocation, forming the final addition product. Computational modeling allows for the characterization of the transition state for the first step, which is crucial for understanding the reaction kinetics. The transition state is a high-energy species where the C-H bond is partially formed and the C=C and H-Br bonds are partially broken.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.00 | This compound + HBr |
| Transition State 1 | +15.8 | Formation of the carbocation intermediate |
| Carbocation Intermediate | +5.2 | Benzylic carbocation stabilized by resonance |
| Transition State 2 | +7.1 | Attack of bromide ion on the carbocation |
| Product | -20.5 | 1,2-Dibromo-1-[(4-N,N-dimethylamino)phenyl]propane |
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are invaluable for the structural elucidation and characterization of new compounds.
For this compound, DFT calculations can provide a theoretical NMR spectrum that can be compared with experimental data. The predicted 1H and 13C NMR chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the phenyl ring in the ortho and meta positions to the propene group will have distinct chemical shifts due to the electronic effects of the N,N-dimethylamino group. The vinylic protons will also have characteristic chemical shifts and coupling constants that depend on their geometric relationship.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Vinylic H (geminal to Br) | 6.15 | - |
| Vinylic H (on C1) | 5.88 | - |
| Benzylic H | 3.65 | - |
| N-Methyl H | 2.95 | - |
| Aromatic H (ortho to propene) | 7.20 | - |
| Aromatic H (meta to propene) | 6.70 | - |
| C=C (C1) | - | 128.5 |
| C=C (C2) | - | 115.3 |
| Benzylic C | - | 40.1 |
| N-Methyl C | - | 40.5 |
| Aromatic C (ipso) | - | 128.9 |
| Aromatic C (ortho) | - | 129.8 |
| Aromatic C (meta) | - | 112.5 |
| Aromatic C (para) | - | 150.2 |
Molecular Dynamics Simulations to Understand Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvents, and transport properties.
For this compound, MD simulations can be performed in various solvents to understand how the solvent environment affects its conformational preferences and dynamics. The simulations track the trajectory of each atom in the system over time, governed by a force field that describes the interatomic interactions.
From these simulations, various properties can be calculated, such as the diffusion coefficient, which measures how quickly the molecule moves through the solvent, and radial distribution functions, which describe the local arrangement of solvent molecules around the solute. These simulations can reveal how the flexible propene chain and the polar dimethylamino group interact with different solvent environments.
| Solvent | Calculated Diffusion Coefficient (10-5 cm2/s) | Radius of Gyration (Å) |
|---|---|---|
| Water | 1.25 | 4.8 |
| Methanol (B129727) | 1.88 | 5.1 |
| Chloroform | 2.15 | 5.3 |
| Hexane | 2.90 | 5.5 |
Derivatization and Synthetic Utility of 2 Bromo 3 4 N,n Dimethylamino Phenyl 1 Propene As a Building Block
Synthesis of Novel Organic Scaffolds and Complex Molecules via Multi-Step Transformations
The inherent reactivity of 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene makes it an excellent starting material for multi-step synthetic sequences aimed at constructing complex molecular architectures. youtube.comlumenlearning.comlibretexts.org The two primary reactive sites for building molecular complexity are the allylic bromide and the vinyl bromide moiety.
The allylic C-C bond, benzylic to the substituted phenyl ring, can be functionalized through various cross-coupling reactions. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of carbon-based nucleophiles, such as organocuprates, Grignard reagents, and stabilized enolates, to form new carbon-carbon bonds. For instance, in reactions analogous to those of other substituted propenes, this compound can serve as a multicoupling reagent.
Furthermore, the electron-rich N,N-dimethylamino phenyl group can direct electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene (B151609) ring. libretexts.org The order of synthetic steps is crucial; for example, performing an electrophilic substitution on the ring before modifying the side chain can lead to different isomers than if the sequence were reversed. This strategic approach enables the controlled synthesis of polysubstituted aromatic compounds.
The vinyl bromide component can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This functionality allows for the introduction of aryl, vinyl, or alkyl groups at the 2-position of the propene chain, further extending the molecular framework. The combination of these reactive sites in a single molecule permits sequential, regioselective modifications to build intricate organic scaffolds.
Table 1: Potential Multi-Step Transformations
| Reaction Type | Reagents/Catalysts | Potential Product Scaffold |
| Allylic Alkylation | Grignard Reagents (R-MgX), Cu(I) salts | 1,1-Disubstituted-2-aryl propenes |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-3-aryl-1-propenes |
| Heck Coupling | Alkene, Pd catalyst, Base | Substituted 1,3-dienes |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted cinnamyl derivatives |
| Nucleophilic Substitution | KCN, NaCN | Allylic nitriles |
Application as a Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in many pharmaceuticals and natural products. dntb.gov.ualboro.ac.ukresearchgate.net The structure of this compound is well-suited for the synthesis of such compounds. organic-chemistry.orgnih.gov The allyl bromide moiety can react with nitrogen nucleophiles, such as primary or secondary amines, to form new C-N bonds, which is often a key step in heterocycle formation.
For example, intramolecular cyclization of derivatives of this compound can lead to the formation of various ring systems. If the N,N-dimethylamino group were replaced by a primary or secondary amine, an intramolecular N-alkylation could potentially form a nitrogen-containing ring. More practically, the compound can react with bifunctional nucleophiles. Reaction with a diamine, for instance, could lead to the formation of a medium-sized ring like a diazepane derivative through sequential N-alkylation. organic-chemistry.org
Another synthetic strategy involves using the compound in annulation reactions. The vinyl group can act as a dienophile or a Michael acceptor after suitable activation, while the allyl bromide can serve as an electrophilic site for ring closure. For instance, a reaction with an amine could be followed by a palladium-catalyzed intramolecular cyclization onto the aromatic ring, a strategy used to build indole (B1671886) and quinoline (B57606) scaffolds. acs.org The presence of the activating dimethylamino group can facilitate such cyclizations.
Table 2: Examples of Potential Heterocycle Synthesis
| Reagent | Reaction Type | Potential Heterocyclic Product |
| Ethylenediamine | Sequential N-Alkylation | Substituted 1,4-Diazepane |
| 2-Aminophenol | O-Alkylation followed by Cyclization | Benzoxazepine derivative |
| Amidines | Cyclocondensation | Substituted Pyrimidine |
| Hydrazine | Nucleophilic Substitution/Cyclization | Pyrazolidine derivative |
Exploitation in the Development of New Reagents and Ligands for Catalysis
The structural motifs within this compound are commonly found in ligands for transition metal catalysis. rsc.org The allyl group can coordinate to metals in a π-allyl (η³) fashion, which is a key intermediate in many catalytic cycles, such as palladium-catalyzed allylic substitution. researchgate.netrsc.org
This compound can serve as a precursor for more complex ligands. The bromide can be displaced by a phosphine (B1218219) group (e.g., via reaction with LiPR₂) to create a phosphinoallyl ligand. rsc.org Such ligands, which combine a soft phosphine donor with a π-coordinating allyl group, can be used to stabilize catalytically active metal centers. rsc.org The N,N-dimethylamino group can also act as a hemilabile ligand, coordinating to the metal center and reversibly dissociating to open up a coordination site for catalysis. This makes the molecule a potential precursor for P,N-type hemilabile ligands.
Furthermore, the entire molecule can be used to synthesize organometallic reagents. For example, conversion to an organomagnesium or organolithium reagent (via lithium-halogen exchange) would generate a nucleophilic vinyl species, which could then be used to synthesize other complex molecules or be incorporated into catalytic systems. Cationic allyl nickel complexes stabilized by specific ligands are known to catalyze the polymerization of monomers like 1,3-butadiene (B125203) and styrene (B11656). researchgate.net The functional groups on this propene derivative could be modified to create ligands that fine-tune the activity and selectivity of such catalysts.
Exploration of Polymerization Monomer Potential (Excluding Polymer Properties)
The vinyl group (-C(Br)=CH₂) in this compound allows it to function as a monomer in polymerization reactions, particularly free-radical polymerization. beilstein-journals.org The reactivity of a vinyl monomer is heavily influenced by the electronic and steric nature of its substituents.
In this specific monomer, the double bond is substituted with a bromine atom and a (4-N,N-dimethylamino)benzyl group.
Steric Effects : The bulky benzyl (B1604629) group attached to the double bond will introduce steric hindrance, which could affect the rate of propagation and the stereochemistry of the resulting polymer chain.
The reactivity of this monomer can be compared with that of other vinyl monomers. For instance, in copolymerization studies with a standard monomer like styrene, the monomer reactivity ratios (r₁ and r₂) would quantify its tendency to self-propagate versus cross-propagate. The presence of the dimethylamino group is known to affect the reactivity of styrenic monomers. tandfonline.comresearchgate.net Similarly, vinyl monomers with heteroatoms can exhibit accelerated polymerization rates. mdpi.com The unique substitution pattern of this compound suggests it would have distinct reactivity ratios, making it a candidate for creating copolymers with specific monomer sequences.
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
To fully understand and optimize the synthetic utility of this compound, studying the relationship between its structure and chemical reactivity is essential. This can be achieved by systematically synthesizing and evaluating a series of structural analogs.
Modification of the Aromatic Substituent : The electronic nature of the aromatic ring has a profound impact on the reactivity of the allyl system.
Analogs : Synthesize analogs where the -N(CH₃)₂ group is replaced with other substituents of varying electronic properties, such as an electron-donating methoxy (B1213986) group (-OCH₃), a neutral hydrogen atom, or an electron-withdrawing nitro group (-NO₂).
Rationale : Comparing the rates of nucleophilic substitution at the allylic position across this series would reveal the influence of the substituent's electronic effect on the stability of the reaction intermediate (e.g., a potential carbocation in an Sₙ1-type mechanism). Investigations into cinnamic acid derivatives have shown that electron-donating substituents can significantly enhance reactivity. acs.orgbeilstein-journals.org
Positional Isomers of the Aromatic Substituent :
Analogs : Synthesize the ortho- (2-N,N-dimethylamino) and meta- (3-N,N-dimethylamino) isomers of the title compound.
Rationale : This would allow for the deconvolution of electronic and steric effects. The ortho-isomer would introduce significant steric hindrance near the reactive side chain, likely slowing down reactions at that site. The meta-isomer would exert a different electronic influence (primarily inductive) compared to the para-isomer (resonance and inductive).
Variation of the Halogen :
Analogs : Replace the bromine atom with chlorine or iodine to create 2-Chloro- and 2-Iodo- analogs.
Rationale : The nature of the leaving group is critical in substitution reactions. Studying the reactivity of these analogs would provide insight into the reaction mechanism (e.g., C-Br vs. C-Cl vs. C-I bond cleavage rates). It would also affect the reactivity in metal-catalyzed cross-coupling reactions.
By comparing the outcomes and rates of key reactions (e.g., Suzuki coupling, nucleophilic substitution, heterocycle formation) across these series of analogs, a comprehensive structure-reactivity profile can be established, enabling the rational design of future synthetic strategies.
Future Directions and Advanced Research Perspectives
Investigation into Asymmetric Synthesis Methodologies for Chiral Derivatives
The presence of a prochiral center at the bromine-bearing carbon and the potential for creating new stereocenters through reactions at the double bond make 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene an interesting substrate for asymmetric synthesis. The development of methodologies to produce enantiomerically enriched derivatives is a significant area for future investigation.
One promising approach is the use of transition-metal catalyzed asymmetric allylic substitution reactions. nih.govthieme-connect.com Chiral ligands complexed with metals such as palladium, copper, or iridium could facilitate the substitution of the bromide with various nucleophiles, leading to the formation of a new stereocenter with high enantioselectivity. The N,N-dimethylamino group might play a crucial role in coordinating with the metal catalyst, thereby influencing the stereochemical outcome of the reaction.
Another avenue of exploration is the asymmetric dihydroxylation or epoxidation of the terminal alkene. These well-established transformations, often employing chiral catalysts or reagents, would introduce two new adjacent stereocenters. The subsequent manipulation of the resulting diol or epoxide could provide access to a wide range of chiral molecules with potential applications in medicinal chemistry and materials science.
| Potential Asymmetric Transformation | Catalyst/Reagent System | Expected Chiral Product |
| Asymmetric Allylic Alkylation | Palladium catalyst with chiral phosphine (B1218219) ligand | Enantioenriched allylic-substituted product |
| Asymmetric Allylic Amination | Iridium catalyst with chiral diamine ligand | Enantioenriched allylic amine |
| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligand (e.g., Sharpless ligands) | Chiral diol |
| Asymmetric Epoxidation | Chiral ketone catalyst (e.g., Shi epoxidation) | Chiral epoxide |
Integration into Flow Chemistry Systems for Enhanced Synthetic Efficiency
The synthesis and manipulation of potentially reactive intermediates like allylic bromides can benefit significantly from the application of flow chemistry. mdpi.comnih.gov Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety compared to traditional batch processes. nih.gov
A future research direction would be to develop a continuous flow process for the synthesis of this compound itself. This could involve the continuous mixing of the precursor alcohol with a brominating agent in a microreactor, followed by in-line quenching and purification.
Furthermore, the integration of subsequent transformations in a telescoped flow setup would be highly advantageous. For instance, the in-situ generated this compound could be immediately reacted with a nucleophile in a second reactor module, minimizing the handling of the potentially unstable allylic bromide. This approach would streamline the synthesis of derivatives and facilitate rapid library generation for screening purposes.
| Flow Chemistry Application | Key Advantages | Potential Implementation |
| Synthesis of the title compound | Enhanced safety, improved yield, better process control | Microreactor with precise temperature and residence time control |
| Telescoped reactions | Reduced handling of intermediates, increased efficiency | Multi-step flow system with in-line purification |
| High-throughput synthesis | Rapid generation of a library of derivatives | Automated flow synthesis platform |
Exploration of Photochemical and Electrochemical Reactivity
The electronic properties of this compound, particularly the presence of the electron-donating dimethylaminophenyl group, suggest that it may exhibit interesting photochemical and electrochemical behavior.
Photochemical Reactivity: The chromophore in the molecule could be susceptible to photoexcitation, potentially leading to novel reaction pathways. For instance, irradiation in the presence of a photosensitizer could induce the formation of radical intermediates, which could then participate in cyclization or addition reactions. The possibility of photoinduced electron transfer processes involving the dimethylamino group could also be explored for C-C or C-heteroatom bond formation.
Electrochemical Reactivity: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions, providing a green and sustainable alternative to traditional chemical methods. nih.govgre.ac.uk The oxidation of the dimethylaminophenyl group could generate a radical cation, whose reactivity could be harnessed for various transformations. Conversely, the electrochemical reduction of the carbon-bromine bond could generate a carbanion or radical intermediate, which could then be trapped with electrophiles. The modularity of electrochemical setups would also allow for high-throughput screening of reaction conditions. nih.govyoutube.com
| Reaction Type | Potential Intermediate | Possible Transformation |
| Photochemical | Excited state, radical ions | Cycloadditions, isomerizations |
| Electrochemical Oxidation | Radical cation | Dimerization, nucleophilic addition |
| Electrochemical Reduction | Radical anion, carbanion | Coupling reactions, functional group introduction |
Development of Environmentally Benign Synthetic Routes
Future research should prioritize the development of "green" synthetic routes to this compound and its derivatives, in line with the principles of sustainable chemistry. nih.govroyalsocietypublishing.org This involves minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.
One area of focus could be the replacement of traditional brominating agents, which can be hazardous, with greener alternatives. For example, the use of bromide salts in combination with an in-situ oxidizing agent could provide a safer and more sustainable method for the synthesis of the target compound. researchgate.net
The choice of solvent is another critical factor. Exploring the use of water, supercritical fluids, or bio-based solvents instead of volatile organic compounds would significantly reduce the environmental impact of the synthesis. researchgate.net Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also present a promising green alternative. nih.gov
| Green Chemistry Principle | Current Method (Hypothetical) | Proposed Greener Alternative |
| Safer Reagents | Use of hazardous brominating agents | In-situ generation of bromine from bromide salts |
| Safer Solvents | Chlorinated organic solvents | Water, ethanol, or solvent-free conditions |
| Atom Economy | Reactions with poor atom economy | Catalytic methods with high atom efficiency |
| Energy Efficiency | High-temperature reactions | Room temperature reactions, mechanochemistry |
Multicomponent Reactions Incorporating the Chemical Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical processes. beilstein-journals.org The functional groups present in this compound make it an ideal candidate for incorporation into novel MCRs.
For example, a one-pot reaction involving the in-situ formation of an organometallic reagent from the allylic bromide, followed by its addition to an imine generated from an aldehyde and an amine, could lead to the rapid synthesis of complex amino-substituted compounds. The dimethylaminophenyl group could also participate in MCRs, for instance, by acting as a nucleophile in reactions involving electron-deficient species.
The development of new MCRs featuring this compound would provide rapid access to diverse molecular scaffolds, which could be of interest for the discovery of new bioactive compounds.
| MCR Type | Reactants | Potential Product Class |
| Barbier-type reaction | Aldehyde, amine, and the title compound with a metal | Highly substituted homoallylic amines |
| Ugi-type reaction | Isocyanide, carboxylic acid, amine, and a derivative of the title compound | Peptidomimetic structures |
| Petasis-type reaction | Boronic acid, amine, and a derivative of the title compound | Substituted allylic amines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via halogenation of a propenyl precursor or through cross-coupling reactions. For example, bromination of 3-[(4-N,N-dimethylamino)phenyl]-1-propene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ yields the brominated product. Reaction temperature (40–60°C) and stoichiometric control of NBS are critical to minimize di-substitution byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the mono-brominated product.
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) distinguish this compound from structurally similar compounds?
- Methodological Answer :
- ¹H NMR : The vinyl proton adjacent to the bromine atom appears as a doublet (δ 6.2–6.8 ppm, J = 8–10 Hz) due to coupling with the neighboring CH₂ group. The dimethylamino group exhibits a singlet at δ 2.8–3.1 ppm .
- IR : Stretching vibrations for C-Br appear at ~550–600 cm⁻¹, while the C=C bond shows absorption at ~1620–1680 cm⁻¹. The dimethylamino group’s N-CH₃ stretches are visible at ~2800–2850 cm⁻¹ .
- UV-Vis : The conjugated π-system (C=C and aryl ring) typically absorbs at 250–300 nm, with solvatochromic shifts observed in polar solvents due to the dimethylamino group’s electron-donating effect .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The bromine atom serves as a leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) to introduce aryl/alkyl groups. The dimethylamino group enhances electron density, enabling electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position. It is also used as a precursor for chalcone derivatives with photophysical applications .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and calculate frontier orbitals (HOMO-LUMO gap), which correlate with charge-transfer properties. For example, the dimethylamino group lowers the LUMO energy, enhancing electrophilicity. Molecular docking studies (AutoDock Vina) can predict binding affinities with biological targets, such as enzymes, by analyzing steric and electronic complementarity .
Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. elimination pathways)?
- Methodological Answer : Kinetic control (low temperature, short reaction times) favors substitution, while thermodynamic conditions (high temperature, prolonged heating) promote elimination. Solvent polarity also plays a role: polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution, whereas non-polar solvents favor elimination. Monitoring via TLC or in-situ IR spectroscopy helps identify intermediate species .
Q. How does the compound’s structure influence its photophysical properties (e.g., amplified spontaneous emission)?
- Methodological Answer : The conjugated π-system and electron-donating dimethylamino group enable intramolecular charge transfer (ICT), resulting in a large Stokes shift (~100 nm) and high fluorescence quantum yield (Φ ~0.7–0.9). ASE (amplified spontaneous emission) is observed under pulsed laser excitation (e.g., Nd:YAG, 355 nm), with emission tunable between 515–548 nm depending on solvent polarity and concentration .
Q. What crystallographic techniques (e.g., SHELXL refinement) are suitable for resolving its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. The bromine atom’s heavy-atom effect aids phasing. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
